molecular formula C31H37N5O5 B14367335 L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide CAS No. 90638-93-0

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide

Cat. No.: B14367335
CAS No.: 90638-93-0
M. Wt: 559.7 g/mol
InChI Key: PCURAURBJCXVDB-DOUYCVFSSA-N
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Description

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with a protected amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the peptide.

Scientific Research Applications

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: It serves as a tool to investigate protein-protein interactions and enzyme-substrate relationships.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide is unique due to its specific amino acid sequence and structural features. This uniqueness allows it to interact with distinct molecular targets and exhibit specific biological activities, making it valuable for various research and therapeutic applications.

Properties

CAS No.

90638-93-0

Molecular Formula

C31H37N5O5

Molecular Weight

559.7 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-[[(2S)-1-oxo-1-[[2-oxo-2-(1-phenylethylamino)ethyl]amino]-3-phenylpropan-2-yl]amino]propan-2-yl]propanamide

InChI

InChI=1S/C31H37N5O5/c1-20(24-11-7-4-8-12-24)34-28(38)19-33-31(41)27(18-22-9-5-3-6-10-22)36-29(39)21(2)35-30(40)26(32)17-23-13-15-25(37)16-14-23/h3-16,20-21,26-27,37H,17-19,32H2,1-2H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)/t20?,21-,26+,27+/m1/s1

InChI Key

PCURAURBJCXVDB-DOUYCVFSSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NC(C)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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